molecular formula C16H14ClNO3 B6407985 2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid, 95% CAS No. 1261993-09-2

2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid, 95%

Cat. No.: B6407985
CAS No.: 1261993-09-2
M. Wt: 303.74 g/mol
InChI Key: OSZUWMDGGIHODO-UHFFFAOYSA-N
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Description

2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid, 95% (2-CEPBA) is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline powder that is soluble in water and ethanol and is used in various biochemical and physiological experiments. 2-CEPBA has been used in a variety of studies, ranging from the study of enzyme kinetics to the investigation of metabolic pathways. It is a useful reagent for the synthesis of various compounds and has been used in the development of new drugs and therapies.

Scientific Research Applications

2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate in enzyme kinetics studies to investigate the kinetic parameters of enzymes. It has also been used to study the metabolic pathways of various compounds and to develop new drugs and therapies. In addition, it has been used in the study of cell signaling pathways and in the development of new analytical methods.

Mechanism of Action

2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid, 95% is a substrate for various enzymes, and its mechanism of action is dependent on the enzyme it is interacting with. In general, the enzyme binds to the substrate and catalyzes the reaction, resulting in the formation of a product. The product can then be used in further biochemical and physiological experiments.
Biochemical and Physiological Effects
2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid, 95% has been used in various biochemical and physiological experiments. It has been used to study the metabolism of various compounds, to investigate the effects of drugs on cell signaling pathways, and to develop new analytical methods. In addition, it has been used to study the effects of various drugs on enzyme activity and to investigate the effects of drugs on the body.

Advantages and Limitations for Lab Experiments

2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and its solubility in water and ethanol makes it easy to work with. In addition, the reaction can be monitored by TLC and the purity of the product can be determined by NMR spectroscopy. However, there are some limitations to its use; for example, it is not suitable for use in cell culture experiments due to its toxicity.

Future Directions

There are a number of potential future directions for the use of 2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid, 95%. It can be used in the study of enzyme kinetics and metabolic pathways, as well as in the development of new drugs and therapies. In addition, it can be used to study cell signaling pathways, to develop new analytical methods, and to investigate the effects of drugs on the body. Finally, it can be used to study the effects of drugs on enzyme activity and to investigate the effects of drugs on the body.

Synthesis Methods

2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid, 95% can be synthesized from the reaction of 2-chlorobenzoyl chloride and N-ethylaminocarbonylbenzene. The reaction is carried out in a solvent such as dichloromethane, and the resulting product is a white solid. The reaction can be monitored by thin-layer chromatography (TLC) and the purity of the product can be determined by nuclear magnetic resonance (NMR) spectroscopy.

Properties

IUPAC Name

2-chloro-5-[3-(ethylcarbamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-2-18-15(19)12-5-3-4-10(8-12)11-6-7-14(17)13(9-11)16(20)21/h3-9H,2H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZUWMDGGIHODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691381
Record name 4-Chloro-3'-(ethylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261993-09-2
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4-chloro-3′-[(ethylamino)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261993-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3'-(ethylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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